molecular formula C9H18O2S B14348122 Ethyl 2-(tert-butylsulfanyl)propanoate CAS No. 91502-99-7

Ethyl 2-(tert-butylsulfanyl)propanoate

Cat. No.: B14348122
CAS No.: 91502-99-7
M. Wt: 190.31 g/mol
InChI Key: SXCCZJKQZMXSKE-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butylsulfanyl)propanoate is an organosulfur compound characterized by a propanoate ester backbone substituted at the α-carbon with a tert-butylsulfanyl (–S–C(CH₃)₃) group.

Properties

CAS No.

91502-99-7

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

ethyl 2-tert-butylsulfanylpropanoate

InChI

InChI=1S/C9H18O2S/c1-6-11-8(10)7(2)12-9(3,4)5/h7H,6H2,1-5H3

InChI Key

SXCCZJKQZMXSKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(tert-butylsulfanyl)propanoate can be synthesized through the esterification of 2-(tert-butylsulfanyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(tert-butylsulfanyl)propanoate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-(tert-butylsulfanyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological pathways. The sulfanyl group may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butylsulfanyl group distinguishes Ethyl 2-(tert-butylsulfanyl)propanoate from other propanoate esters. Below is a comparative analysis with key analogs:

Substituent Effects on Reactivity and Stability

  • Ethyl 2-(1-Benzyl-4-piperidyl)acetate () :

    • Contains a piperidyl-acetate group instead of a sulfanyl moiety.
    • Lower steric hindrance compared to the tert-butylsulfanyl group, enabling faster nucleophilic reactions.
    • Applications: Intermediate in heterocyclic synthesis (e.g., pharmaceuticals) .
  • Fenoxaprop Ethyl Ester (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate) (): Features a benzoxazolyl-phenoxy substituent. Higher polarity due to aromatic and ether linkages, making it suitable as a herbicide. Unlike the tert-butylsulfanyl group, the benzoxazolyl moiety confers herbicidal activity by inhibiting acetyl-CoA carboxylase in weeds .
  • Ethyl 2-[N-(tert-butylsulfinyl)carbamoyl]benzoate (): Contains a sulfinyl (–SO–) group instead of sulfanyl (–S–). Reactivity: Activated by Lewis acids (e.g., Sm(III)) for phthalimide ring-opening reactions .

Spectroscopic and Analytical Comparisons

  • Pyruvate Derivatives (): Propanoate esters with α-keto groups (e.g., pyruvate) exhibit distinct ¹H-NMR signals (e.g., δ 1.91 ppm for methyl hydrogens). this compound’s tert-butyl group would likely show a singlet at δ ~1.3–1.5 ppm (C(CH₃)₃) and a triplet for the ethyl ester (δ ~1.2–1.4 ppm, CH₂CH₃). Analytical challenges (e.g., solvent exchangeability in NMR) are common in sulfanyl derivatives but mitigated by derivatization techniques, as seen in pyruvate quantification using 4-fluorophenylhydrazine .

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